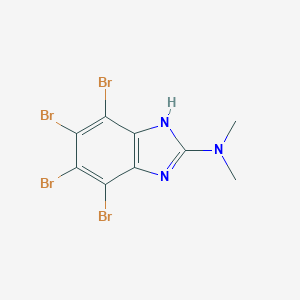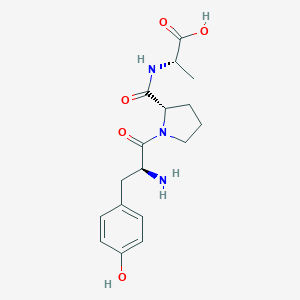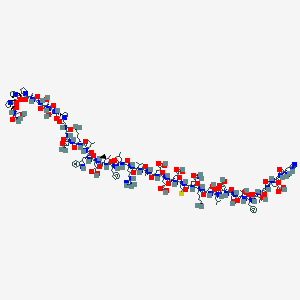![molecular formula C19H31NO B526374 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL77 is a histamine H3R antagonist, attenuating autistic behaviors in a prenatal valproic acid-induced mouse model of autism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Activity
- Synthesis and Antidepressant Properties: A study by Kumar et al. (2004) explored the synthesis of several compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential antidepressant properties.
Antileukemic Activity
- Antileukemic Properties: Vinaya et al. (2012) reported the synthesis of novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives, showing significant antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012). This indicates the potential of related piperidine derivatives in treating leukemia.
In Vivo Wound-Healing Potential
- Wound-Healing Efficacy: The in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives was evaluated by Vinaya et al. (2009), demonstrating significant wound healing and increased tensile strength in treated wounds (Vinaya et al., 2009).
Glycine Transporter Type-2 Inhibition
- Glycine Transporter Inhibition: Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives as glycine transporter type-2 inhibitors, with potential applications in neuropathic pain management (Takahashi et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties: Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showing potent antimicrobial activities against various pathogens, indicating the potential use of these compounds in combating microbial infections (Vinaya et al., 2009).
Antihypertensive and Calcium-Channel Blocking Activity
- Calcium-Channel Blocking and Antihypertensive Effects: Shanklin et al. (1991) synthesized a series of compounds related to 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, demonstrating their calcium-channel-blocking and antihypertensive properties (Shanklin et al., 1991).
Antioxidant Properties
- Antioxidant Activity: Domány et al. (1996) reported on analogues of (+/-)-N-methyl-N-¿1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin+ ++-4-yl¿ benzothiazol-2-amine, demonstrating potent inhibition of lipid peroxidation due to their antioxidant properties (Domány et al., 1996).
Anti-Inflammatory Compounds Targeting COX
- COX Inhibition for Anti-Inflammatory Effects: Burayk et al. (2022) evaluated benzimidazole piperidine and phenoxy pyridine derivatives for COX inhibition, indicating their potential as safe anti-inflammatory drugs (Burayk et al., 2022).
Eigenschaften
Molekularformel |
C19H31NO |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
1-[3-[4-(2-methylbutan-2-yl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-4-19(2,3)17-9-11-18(12-10-17)21-16-8-15-20-13-6-5-7-14-20/h9-12H,4-8,13-16H2,1-3H3 |
InChI-Schlüssel |
LAKVEWGOEMZVEF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(OCCCN2CCCCC2)C=C1)(C)C |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCN2CCCCC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DL-77; DL 77; DL77 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)
![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)
![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)


![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B527214.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)